molecular formula C19H26N2OS B8364520 4-(Methoxymethyl)-N-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine CAS No. 72996-73-7

4-(Methoxymethyl)-N-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine

Cat. No. B8364520
Key on ui cas rn: 72996-73-7
M. Wt: 330.5 g/mol
InChI Key: UBUDUWLTRRWLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05489689

Procedure details

Propionyl chloride (1.3 equivalents) was added to a 0.4M methylene chloride solution of 6 in a glass stoppered RB flask at RT. A mild exotherm developed and analysis by LC at the end of 40 minutes showed 90% sufentanil 7 with about 7% starting material 6. About 8% by weight of triethylamine was then added and stirred for another 40 minutes at RT. LC showed 95% product with no trace of starting material 6. The mixture was then quenched with an excess of dilute ammonium hydroxide and the lower methylene chloride layer was separated, washed with water and dried. Evaporation of methylene chloride gave a yellow powder which by LC amounted to 95% sufentanil 7. This was converted to HCl salt by dissolving in ether (250 ml) and stirring with 4N HCl [100 ml]. The precipitated HCl salt was filtered off, washed with ether and air-dried. Recrystallization from water (6 ml for every gm of Sufentanil.HCl) gave sufentanil HCl (19.6 g) as white paste with LC purity of 99.50%. The isolated yield of the pure HCl salt was 85%. H1NMR (CDCl3): δ7.25-6.85 (m,8H), 4.05 (s,2H), 3.35 (s,3H), 3.14-1.56 (m,14H), 0.95 (t,3H).
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
sufentanil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
sufentanil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
100 mL
Type
reactant
Reaction Step Ten
Name

Identifiers

REACTION_CXSMILES
C([Cl:5])(=O)CC.[CH3:6][O:7][CH2:8][C:9]1([N:22]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:23](=[O:26])[CH2:24][CH3:25])[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][C:17]2[S:18][CH:19]=[CH:20][CH:21]=2)[CH2:11][CH2:10]1.S1C=CC=C1CCN1CCC(NC2C=CC=CC=2)(COC)CC1.[ClH:56]>CCOCC.C(N(CC)CC)C.C(Cl)Cl>[ClH:5].[CH3:25][CH2:24][C:23]([N:22]([C:9]1([CH2:8][O:7][CH3:6])[CH2:10][CH2:11][N:12]([CH2:15][CH2:16][C:17]2[S:18][CH:19]=[CH:20][CH:21]=2)[CH2:13][CH2:14]1)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)=[O:26].[ClH:56] |f:8.9|

Inputs

Step One
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
sufentanil
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC1(CCN(CC1)CCC=1SC=CC1)N(C(CC)=O)C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)CCN1CCC(CC1)(COC)NC1=CC=CC=C1
Step Six
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)CCN1CCC(CC1)(COC)NC1=CC=CC=C1
Step Eight
Name
sufentanil
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC1(CCN(CC1)CCC=1SC=CC1)N(C(CC)=O)C1=CC=CC=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Ten
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for another 40 minutes at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
at the end of 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
The mixture was then quenched with an excess of dilute ammonium hydroxide
CUSTOM
Type
CUSTOM
Details
the lower methylene chloride layer was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation of methylene chloride
CUSTOM
Type
CUSTOM
Details
gave a yellow powder which by LC
FILTRATION
Type
FILTRATION
Details
The precipitated HCl salt was filtered off
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from water (6 ml for every gm of Sufentanil

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
CCC(=O)N(C=1C=CC=CC1)C2(CCN(CC2)CCC3=CC=CS3)COC.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05489689

Procedure details

Propionyl chloride (1.3 equivalents) was added to a 0.4M methylene chloride solution of 6 in a glass stoppered RB flask at RT. A mild exotherm developed and analysis by LC at the end of 40 minutes showed 90% sufentanil 7 with about 7% starting material 6. About 8% by weight of triethylamine was then added and stirred for another 40 minutes at RT. LC showed 95% product with no trace of starting material 6. The mixture was then quenched with an excess of dilute ammonium hydroxide and the lower methylene chloride layer was separated, washed with water and dried. Evaporation of methylene chloride gave a yellow powder which by LC amounted to 95% sufentanil 7. This was converted to HCl salt by dissolving in ether (250 ml) and stirring with 4N HCl [100 ml]. The precipitated HCl salt was filtered off, washed with ether and air-dried. Recrystallization from water (6 ml for every gm of Sufentanil.HCl) gave sufentanil HCl (19.6 g) as white paste with LC purity of 99.50%. The isolated yield of the pure HCl salt was 85%. H1NMR (CDCl3): δ7.25-6.85 (m,8H), 4.05 (s,2H), 3.35 (s,3H), 3.14-1.56 (m,14H), 0.95 (t,3H).
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
sufentanil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
sufentanil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
100 mL
Type
reactant
Reaction Step Ten
Name

Identifiers

REACTION_CXSMILES
C([Cl:5])(=O)CC.[CH3:6][O:7][CH2:8][C:9]1([N:22]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:23](=[O:26])[CH2:24][CH3:25])[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][C:17]2[S:18][CH:19]=[CH:20][CH:21]=2)[CH2:11][CH2:10]1.S1C=CC=C1CCN1CCC(NC2C=CC=CC=2)(COC)CC1.[ClH:56]>CCOCC.C(N(CC)CC)C.C(Cl)Cl>[ClH:5].[CH3:25][CH2:24][C:23]([N:22]([C:9]1([CH2:8][O:7][CH3:6])[CH2:10][CH2:11][N:12]([CH2:15][CH2:16][C:17]2[S:18][CH:19]=[CH:20][CH:21]=2)[CH2:13][CH2:14]1)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)=[O:26].[ClH:56] |f:8.9|

Inputs

Step One
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
sufentanil
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC1(CCN(CC1)CCC=1SC=CC1)N(C(CC)=O)C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)CCN1CCC(CC1)(COC)NC1=CC=CC=C1
Step Six
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)CCN1CCC(CC1)(COC)NC1=CC=CC=C1
Step Eight
Name
sufentanil
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC1(CCN(CC1)CCC=1SC=CC1)N(C(CC)=O)C1=CC=CC=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Ten
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for another 40 minutes at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
at the end of 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
The mixture was then quenched with an excess of dilute ammonium hydroxide
CUSTOM
Type
CUSTOM
Details
the lower methylene chloride layer was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation of methylene chloride
CUSTOM
Type
CUSTOM
Details
gave a yellow powder which by LC
FILTRATION
Type
FILTRATION
Details
The precipitated HCl salt was filtered off
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from water (6 ml for every gm of Sufentanil

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
CCC(=O)N(C=1C=CC=CC1)C2(CCN(CC2)CCC3=CC=CS3)COC.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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